molecular formula C18H11F6N3O4S B2908904 methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate CAS No. 338403-30-8

methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate

Cat. No.: B2908904
CAS No.: 338403-30-8
M. Wt: 479.35
InChI Key: SSYIFSYLRQEGFM-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a pyrazol-4-ylidene core substituted with a 4-(trifluoromethoxy)phenyl group at position 1 and a trifluoromethyl group at position 2. A methylideneamino linker connects this pyrazole moiety to a methyl 2-thiophenecarboxylate group. The methyl ester group may improve solubility or act as a prodrug precursor. While direct synthesis data for this compound is unavailable, analogous structures (e.g., Example 61 in ) suggest palladium-catalyzed cross-coupling reactions with boronic acids could be employed .

Properties

IUPAC Name

methyl 3-[[3-oxo-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O4S/c1-30-16(29)13-12(6-7-32-13)25-8-11-14(17(19,20)21)26-27(15(11)28)9-2-4-10(5-3-9)31-18(22,23)24/h2-8,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWRLHDTXIOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Melting Point (°C) Potential Applications
Target Compound C₂₀H₁₂F₆N₃O₄S (approx.) ~528.3 4-(OCF₃)Ph, 3-CF₃ (pyrazole); methyl thiophenecarboxylate Pyrazol-4-ylidene, ester, thiophene N/A Agrochemicals, Pharmaceuticals
4-({[1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methoxyphenyl thiocyanate C₁₉H₁₅BrN₄O₂S 443.3 4-BrPh, 3-CH₃ (pyrazole); thiocyanate, methoxy Pyrazol-4-ylidene, thiocyanate, methoxy N/A Bioactive molecules
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.2 1-CH₃, 5-CF₃ (pyrazole); thiophene carboxylic acid Pyrazole, carboxylic acid, thiophene 212.5–214.5 Research reagents
1-[2-Oxo-5-(trifluoromethoxy)indolin-3-ylidene]-4-[4-(trifluoromethyl)phenyl]thiosemicarbazide C₁₇H₁₁F₆N₄O₂S 465.3 5-OCF₃ (indolinone); 4-CF₃Ph, thiosemicarbazide Indolinone, thiosemicarbazide N/A Anticancer/antimicrobial

Key Observations

Substituent Effects :

  • The target compound’s trifluoromethoxy and trifluoromethyl groups increase its molecular weight and lipophilicity compared to bromophenyl () or methyl-substituted analogs (). These groups are common in agrochemicals (e.g., sulfonylureas in ) due to their resistance to metabolic degradation .
  • Replacing the thiocyanate group in ’s compound with a thiophene carboxylate likely alters electronic properties and target binding.

Functional Group Influence :

  • The methyl ester in the target compound may enhance membrane permeability compared to free carboxylic acids (e.g., ’s thiophene-2-carboxylic acid).
  • Thiosemicarbazides () exhibit distinct bioactivity (e.g., metal chelation) compared to carboxylate esters, highlighting functional group-dependent applications .

Synthetic Pathways :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a plausible route for attaching the thiophene carboxylate group .

Physical Properties :

  • Melting points for trifluoromethyl-containing compounds (e.g., 212–214°C in ) suggest high thermal stability, likely shared by the target compound .

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